5-(Chloromethyl)-2-(1H-imidazol-2-yl)pyridine
Description
Properties
CAS No. |
1803566-65-5 |
|---|---|
Molecular Formula |
C9H8ClN3 |
Molecular Weight |
193.63 g/mol |
IUPAC Name |
5-(chloromethyl)-2-(1H-imidazol-2-yl)pyridine |
InChI |
InChI=1S/C9H8ClN3/c10-5-7-1-2-8(13-6-7)9-11-3-4-12-9/h1-4,6H,5H2,(H,11,12) |
InChI Key |
XOJFXEPDKIQGPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CCl)C2=NC=CN2 |
Origin of Product |
United States |
Preparation Methods
Overview
The predominant synthetic route to this compound involves the chloromethylation of 2-(1H-imidazol-2-yl)pyridine . This method introduces the chloromethyl group specifically at the 5-position of the pyridine ring under acidic conditions, typically employing formaldehyde and hydrochloric acid as reagents.
Detailed Synthetic Procedure
- Starting Material: 2-(1H-imidazol-2-yl)pyridine
- Reagents: Formaldehyde (usually as formalin solution), hydrochloric acid (HCl)
- Conditions: Acidic medium, often aqueous or mixed solvent systems, at controlled temperature to avoid over-chloromethylation or side reactions
- Mechanism: Electrophilic aromatic substitution at the 5-position of the pyridine ring, facilitated by the activating effect of the imidazol-2-yl substituent and the acidic environment, leading to the formation of the chloromethyl substituent.
Industrial and Laboratory Scale Variations
Batch vs Continuous Flow:
Industrial syntheses may utilize continuous flow reactors to optimize reaction time, improve yield, and enhance reproducibility. Continuous flow systems allow precise control over reaction parameters such as temperature, reagent mixing, and residence time, which is critical for the selective chloromethylation step.Purification:
After completion, the reaction mixture is typically neutralized and extracted. The product can be purified by recrystallization or chromatographic methods to achieve high purity suitable for research applications.
Research Data and Outcomes
Physicochemical Data
| Parameter | Value |
|---|---|
| Molecular Formula | C9H8ClN3 |
| Molecular Weight | 193.63 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1803566-65-5 |
| PubChem CID | 75481104 |
Structural Confirmation
- The compound’s structure is confirmed by spectroscopic techniques including Nuclear Magnetic Resonance (NMR) , Mass Spectrometry (MS) , and Infrared Spectroscopy (IR) .
- The chloromethyl group’s position at the 5-position of the pyridine ring is validated by NMR chemical shifts and coupling patterns consistent with substitution at that site.
- High-resolution mass spectrometry confirms the molecular ion peak corresponding to the molecular formula.
Representative Research Outcomes
- The chloromethylation reaction proceeds with good selectivity and moderate to high yields under optimized acidic conditions.
- The presence of the imidazole ring influences the electronic properties of the pyridine ring, favoring substitution at the 5-position.
- The chloromethyl group serves as a reactive site for subsequent nucleophilic substitution reactions, enabling the synthesis of diverse derivatives for biological and material science applications.
Summary Table of Preparation Method
| Step | Description | Notes |
|---|---|---|
| Starting material | 2-(1H-imidazol-2-yl)pyridine | Commercially available or synthesized |
| Reagents | Formaldehyde, hydrochloric acid | Acidic aqueous or mixed solvent |
| Reaction type | Electrophilic aromatic substitution (chloromethylation) | Selective for 5-position on pyridine |
| Conditions | Controlled temperature, acidic medium | Avoid over-chloromethylation |
| Purification | Neutralization, extraction, recrystallization or chromatography | Yields typically moderate to high |
| Scale | Laboratory and industrial (batch and continuous flow) | Continuous flow improves efficiency |
Additional Notes on Related Synthetic Approaches
- Analogous compounds such as 4-(5-chloromethyl-1H-imidazol-2-yl)pyridine have been synthesized via cross-coupling reactions involving halogenated pyridines and imidazole derivatives, but for the specific compound this compound, direct chloromethylation remains the most straightforward and widely reported method.
- The acidic chloromethylation method is well established in heterocyclic chemistry for introducing chloromethyl groups selectively onto pyridine rings bearing electron-donating or heteroatom substituents.
The preparation of This compound is most reliably achieved through the chloromethylation of 2-(1H-imidazol-2-yl)pyridine using formaldehyde and hydrochloric acid under acidic conditions. This method provides a selective introduction of the chloromethyl group at the 5-position of the pyridine ring. The process is adaptable to both laboratory and industrial scales, with continuous flow technology offering enhanced control and yield. The compound is well characterized by standard analytical techniques, confirming its structure and purity, and serves as a valuable intermediate for further synthetic transformations.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-(1H-imidazol-2-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the imidazole ring can lead to the formation of imidazolines.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of azides, thiocyanates, and ethers.
Oxidation Reactions: Formation of aldehydes and carboxylic acids.
Reduction Reactions: Formation of imidazolines.
Scientific Research Applications
5-(Chloromethyl)-2-(1H-imidazol-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in the development of antimicrobial and anticancer agents.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-(1H-imidazol-2-yl)pyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The imidazole ring can coordinate with metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following compounds share structural motifs with 5-(Chloromethyl)-2-(1H-imidazol-2-yl)pyridine, enabling comparative analysis of physicochemical and biological properties:
Key Differences in Reactivity and Bioactivity
- Chloromethyl vs. Trifluoromethyl Substitution : Chloromethyl groups (–CH₂Cl) are more reactive toward nucleophilic substitution compared to trifluoromethyl (–CF₃) groups, enabling easier functionalization . However, trifluoromethyl analogs exhibit superior metabolic stability due to reduced oxidative degradation .
- Imidazole Position : In this compound, the imidazole is directly attached to the pyridine ring, enhancing conjugation and π-orbital overlap. In contrast, analogs like 2-(1H-imidazol-1-yl)pyridines (e.g., CAS 1256793-51-7) have an imidazole nitrogen linked to the pyridine, altering electronic properties and coordination behavior .
- Biological Activity : Compounds with chloromethyl groups (e.g., 5-[5-(chloromethyl)-oxadiazol-2-yl]-pyridine derivatives) show anticancer activity by acting as alkylating agents, whereas imidazole-pyridine hybrids (e.g., DG-5128 in ) demonstrate hypoglycemic effects via adrenaline pathway modulation .
Pharmacological Potential
- Anticancer Activity : Chloromethyl-substituted pyridines, such as those in , inhibit cancer cell proliferation by cross-linking DNA or targeting tubulin polymerization. The chloromethyl group’s electrophilicity is critical for covalent binding to biological nucleophiles .
Biological Activity
5-(Chloromethyl)-2-(1H-imidazol-2-yl)pyridine is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and data.
Chemical Structure and Properties
The compound's chemical formula is , and it features a pyridine ring substituted with a chloromethyl group and an imidazole moiety. These structural components are critical for its biological activity, as they influence how the compound interacts with biological targets.
Antimicrobial Activity
Research indicates that compounds containing imidazole and pyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effectiveness against various Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentrations (MICs) : Many derivatives have MICs ranging from 1 to 16 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus | 4 |
| This compound | E. coli | 8 |
Anticancer Activity
The anticancer potential of imidazole derivatives has been extensively studied. For example, related compounds have shown efficacy against various cancer cell lines, including breast and lung cancer.
- Case Study : A study involving a similar imidazole derivative demonstrated an IC50 of approximately 3 µM against human leukemia cells .
| Cell Line | IC50 (µM) |
|---|---|
| Human Leukemia | 3 |
| MDA-MB-231 (Breast Cancer) | 10 |
Anti-inflammatory Properties
Imidazole derivatives are also recognized for their anti-inflammatory effects. These properties are attributed to their ability to inhibit pro-inflammatory cytokines.
- Mechanism of Action : The anti-inflammatory action is often linked to the modulation of signaling pathways involved in inflammation, such as NF-kB .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through SAR studies. Modifications to the imidazole or pyridine rings can significantly alter the compound's potency and selectivity.
Key Findings from SAR Studies
- Substituents on the Imidazole Ring : The presence of halogen atoms increases activity against certain bacterial strains.
- Pyridine Modifications : Altering the position of substituents on the pyridine ring can enhance anticancer activity.
Q & A
Q. Methodological Approach :
- X-ray Crystallography : Use SHELX software for structure refinement. Single-crystal diffraction data (e.g., Mo-Kα radiation, λ = 0.71073 Å) can resolve bond angles and confirm the chloromethyl group's position .
- Spectroscopic Analysis :
Data Cross-Check : Compare with DFT-optimized geometries (B3LYP/6-31G* basis set) to validate experimental bond lengths .
Advanced: How do computational methods aid in predicting the reactivity of this compound?
Q. DFT-Based Strategies :
- Thermochemical Analysis : Use hybrid functionals (e.g., B3LYP) to calculate atomization energies and ionization potentials. For example, B3LYP predicts chloromethyl group dissociation energies with <3 kcal/mol error vs. experimental data .
- Reactivity Descriptors : Compute Fukui indices to identify nucleophilic/electrophilic sites. The imidazole nitrogen and chloromethyl carbon are typically reactive centers, guiding derivatization strategies .
Validation : Correlate computational results with experimental kinetics (e.g., SN2 substitution rates using KI in acetone) .
Advanced: How can researchers resolve contradictions in cytotoxicity data for derivatives of this compound?
Case Study : Vinayak et al. reported IC₅₀ = 2.3 μM against Caco-2 cells for a derivative, while other studies show variability .
Resolution Strategies :
- Assay Standardization : Use identical cell lines (e.g., ATCC-verified Caco-2), culture conditions, and MTT assay protocols.
- Structural Confirmation : Ensure derivatives are characterized via HRMS and HPLC (>95% purity) to exclude impurities affecting results .
- Mechanistic Profiling : Compare kinase inhibition profiles (e.g., EGFR, CDK2) across studies to identify target-specific discrepancies .
Advanced: What strategies optimize the solid-state stability of this compound?
Q. Key Factors :
- Crystallinity : Recrystallize from ethanol/water mixtures to enhance stability. Amorphous forms degrade faster due to hygroscopicity.
- Storage Conditions : Store under argon at –20°C; avoid light exposure (UV-sensitive imidazole ring) .
- Degradation Analysis : Monitor via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC tracking of chloromethyl hydrolysis products .
Basic: What are the primary research applications of this compound?
Q. Documented Applications :
- Anticancer Agents : Derivatives inhibit EGFR and CDK2 kinases, showing IC₅₀ values in the micromolar range .
- Coordination Chemistry : The imidazole-pyridine moiety acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺) in catalytic or sensor applications .
Experimental Design : For bioactivity studies, use dose-response assays (0.1–100 μM) with positive controls (e.g., cisplatin for cytotoxicity) .
Advanced: How can researchers address low yields in the alkylation step of synthesis?
Q. Troubleshooting Guide :
- Side Reactions : Minimize elimination by using bulky bases (e.g., DBU instead of NaH) and low temperatures (0–5°C).
- Solvent Optimization : Replace DMF with THF or acetonitrile to reduce byproduct formation.
- Catalysis : Add KI (10 mol%) to enhance chloromethyl group reactivity via halogen exchange .
Yield Benchmark : Aim for 50–70% isolated yield after optimization, with purity ≥97% (HPLC) .
Basic: What safety precautions are essential when handling this compound?
Q. Hazard Mitigation :
- Toxicity : Wear nitrile gloves and PPE; acute toxicity data suggest LD₅₀ > 200 mg/kg (oral, rat) but handle as a potential irritant .
- Chloromethyl Group Risks : Use fume hoods to avoid inhalation; hydrolyzes to formaldehyde under acidic conditions .
Waste Disposal : Neutralize with 10% NaOH solution before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
